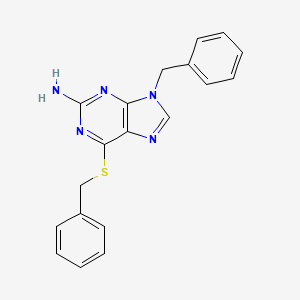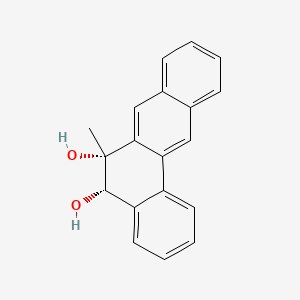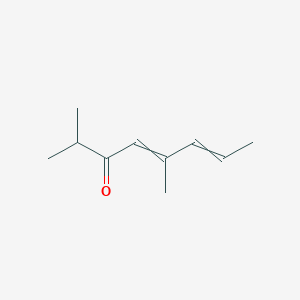
2,5-Dimethylocta-4,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylocta-4,6-dien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylocta-4,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. For example, the reaction between 2,5-dimethylhexanal and acetone under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylocta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or addition products.
Scientific Research Applications
2,5-Dimethylocta-4,6-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylocta-4,6-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows for interactions with electrophilic species, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates, which may exert biological effects through pathways such as oxidative stress or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhex-3-ene-2-one: Similar structure but lacks the conjugated diene system.
2,5-Dimethylhepta-4,6-dien-3-one: Similar structure with a different carbon chain length.
Properties
CAS No. |
93626-97-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,5-dimethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-5-6-9(4)7-10(11)8(2)3/h5-8H,1-4H3 |
InChI Key |
QJOKTXLNLSZGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
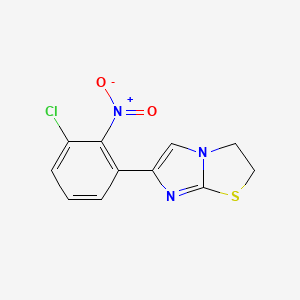
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
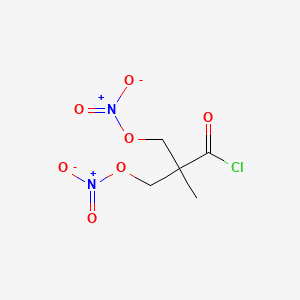
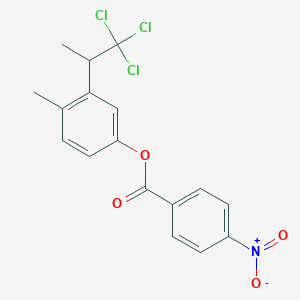
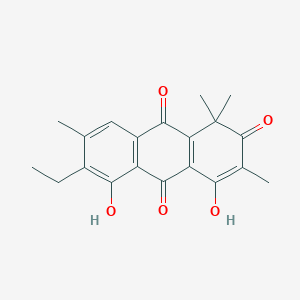

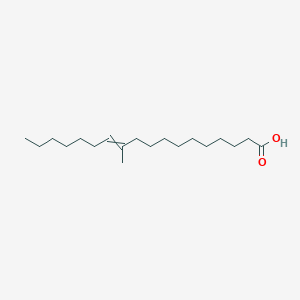
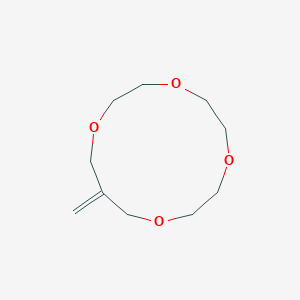
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
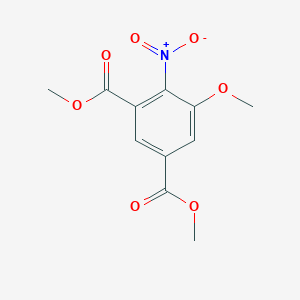
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
